- Indazole derivative as kinase inhibitor useful in treatment of cancer and its preparation, China, , ,
Cas no 937049-58-6 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

937049-58-6 structure
Produktname:6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS-Nr.:937049-58-6
MF:C13H17BN2O2
MW:244.097283124924
MDL:MFCD07368067
CID:823364
PubChem ID:44119250
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Indazole-6-boronic acid pinacol ester
- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Indazole-6-boronic acid pinacol ester
- 1H-?Indazole, 6-?(4,?4,?5,?5-?tetramethyl-?1,?3,?2-?dioxaborolan-?2-?yl)?-
- 1H-Indazole-6-Boronic Acid, Pinacol Ester
- 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- YDWZPHAJTNZBEG-UHFFFAOYSA-N
- BCP13850
- 6-Indazoleboronic acid pinacol ester
- STL55453
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
- MFCD07368067
- 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2H-indazole
- J-518016
- BBL100744
- DB-013984
- 1H-Indazole,6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-
- 1788080-05-6
- STL554538
- CS-W006637
- 937049-58-6
- AKOS005255609
- DS-17001
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- Z3225947006
- DTXSID501006636
- EN300-1068267
- 1H-Indazole-6-boronic acid pinacol ester, >=95%
- DB-155757
- SCHEMBL1318307
- AC-29518
- SY006463
- PB27772
-
- MDL: MFCD07368067
- Inchi: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3,(H,15,16)
- InChI-Schlüssel: YDWZPHAJTNZBEG-UHFFFAOYSA-N
- Lächelt: N1NC2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)C=1
Berechnete Eigenschaften
- Genaue Masse: 244.13800
- Monoisotopenmasse: 244.1383080g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 1
- Komplexität: 319
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 47.1
Experimentelle Eigenschaften
- Dichte: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 134-139 °C
- Siedepunkt: 404.1℃ at 760 mmHg
- Flammpunkt: 198.2℃
- PSA: 47.14000
- LogP: 1.86210
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Lagerzustand:Inert atmosphere,2-8°C(BD164851)
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A222204-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 1g |
$16.0 | 2025-02-24 | |
ChemScence | CS-W006637-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | ≥98.0% | 1g |
$52.0 | 2022-04-26 | |
eNovation Chemicals LLC | D409625-50g |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 95% | 50g |
$1040 | 2024-05-24 | |
eNovation Chemicals LLC | D409625-1kg |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 95% | 1kg |
$10080 | 2024-05-24 | |
eNovation Chemicals LLC | D494026-10G |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 97% | 10g |
$185 | 2024-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24560-250mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 250mg |
¥399.0 | 2023-09-06 | |
eNovation Chemicals LLC | D409625-500g |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 95% | 500g |
$5600 | 2024-05-24 | |
TRC | I509033-500mg |
Indazole-6-boronic acid pinacol ester |
937049-58-6 | 500mg |
$87.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV884-200mg |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 200mg |
136.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | Y1125456-5g |
1H-Indazole-6-boronic acid pinacol ester |
937049-58-6 | 95% | 5g |
$215 | 2024-07-28 |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, rt → 90 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Referenz
- Organic light-emitting device, European Patent Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 3 h, 145 °C
Referenz
- Hit-to-Lead Optimization of Benzoxazepinoindazoles As Human African Trypanosomiasis TherapeuticsJournal of Medicinal Chemistry, 2020, 63(5), 2527-2546,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Referenz
- Preparation of carbazoles for organic electroluminescent element, Korea, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
Referenz
- Preparation of triazine benzimidazole compounds as antitumor agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
Referenz
- Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized BioavailabilityJournal of Medicinal Chemistry, 2017, 60(10), 4458-4473,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C
Referenz
- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, rt → 90 °C
Referenz
- Preparation of amine heterocyclic compound as PIM kinase inhibitor and its application, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 90 °C
Referenz
- Preparation of aminopyrimidines as heparan sulfate biosynthesis inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Referenz
- Preparation of pyrazolo-carbazole compounds as organic electroluminescent device materials, Korea, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 95 °C; 20 h, 95 °C
Referenz
- Compound used as SHP2 inhibitor and use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; overnight, 100 °C
Referenz
- Preparation of indazolylpyridone derivatives and their use as MNK1/MNK2 kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; 18 h, rt → 85 °C; 85 °C → rt
Referenz
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; rt → 90 °C; 16 h, 90 °C
Referenz
- Preparation of heterocyclic compound as Syk and/or Syk-HDAC dual inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
Referenz
- Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Referenz
- Preparation of pyridopyrazines as anticancer agents, World Intellectual Property Organization, , ,
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Verwandte Literatur
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
S. Ahmed Chem. Commun., 2009, 6421-6423
937049-58-6 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) Verwandte Produkte
- 862723-42-0(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 885618-33-7(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole)
- 915411-02-8(7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 408510-04-3(2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile)
- 1310317-94-2(2-(4-chloro-3-methylphenyl)ethyl(2-methylpropyl)amine)
- 1937338-84-5(3-(2-methylfuran-3-yl)prop-2-en-1-ol)
- 1508844-38-9(N4-(2-Methoxyethyl)-N4,N6,2-trimethylpyrimidine-4,6-diamine)
- 2172201-75-9(3-tert-butyl-9-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 900007-23-0(N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)
- 1806547-11-4(2-(2,5-Bis(trifluoromethyl)pyridin-3-yl)-2-hydroxyacetic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937049-58-6)6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Reinheit:99%
Menge:25g
Preis ($):268.0